N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide
Description
N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative characterized by a benzofuran core linked to a difluoromethoxy-substituted phenyl group. The compound’s molecular formula is C₁₈H₁₅F₂NO₃, with a molecular weight of 343.3 g/mol. Key structural features include:
- A difluoromethoxy group (-OCF₂H) on the para position of the phenyl ring, enhancing metabolic stability compared to non-fluorinated analogs.
- An acetamide linker (-NH-C(O)-CH₂-) that bridges the benzofuran and phenyl groups, enabling hydrogen bonding and conformational flexibility.
Properties
Molecular Formula |
C18H15F2NO3 |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C18H15F2NO3/c1-11-2-7-16-15(8-11)12(10-23-16)9-17(22)21-13-3-5-14(6-4-13)24-18(19)20/h2-8,10,18H,9H2,1H3,(H,21,22) |
InChI Key |
VPIHDNFOVGVXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high yields . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yields and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally related acetamide derivatives:
Key Observations:
- Polarity and Solubility : The sulfonyl group in BH36990 increases polarity, whereas the benzyl group in BH36993 and benzyloxy in ’s compound elevate lipophilicity. The target compound’s difluoromethoxy group balances moderate polarity and stability .
- Metabolic Stability: Fluorination in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., methoxy or benzyloxy derivatives) .
Pharmacological and Biochemical Insights
While direct activity data for the target compound are unavailable, insights can be inferred from analogs:
- Anti-Tubercular Activity : Nitro-triazole acetamides () exhibit potent activity (MIC values: 0.5–2 µg/mL) against Mycobacterium tuberculosis, attributed to nitro group-mediated redox cycling and triazole-enzyme interactions . The target compound lacks a nitro group but shares the acetamide scaffold, suggesting possible derivatization for similar applications.
- Enzyme Inhibition : Triazole-containing analogs () show affinity for cytochrome P450 and mycobacterial enzymes. The benzofuran core in the target compound may target aromatic residue-rich enzymes, such as kinases or proteases .
Biological Activity
N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula, C18H18F2N2O2, and its structure features a benzofuran moiety linked to a difluoromethoxy phenyl group. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that benzofuran compounds can effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.78 μg/mL to 6.25 μg/mL, suggesting potent antimicrobial efficacy .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| N-[4-(difluoromethoxy)... | TBD | TBD |
| Benzofuran-3-carbohydrazide | 8 | M. tuberculosis H37Rv |
| 6-Benzofuryl purine | <0.60 | M. tuberculosis H37Rv |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Studies have shown that benzofuran derivatives can selectively inhibit cancer cell proliferation while sparing normal cells. For instance, certain benzofuran compounds exhibited IC50 values as low as 11 μM against ovarian cancer cell lines, indicating strong potential for anticancer applications .
Table 2: Antitumor Efficacy of Benzofuran Compounds
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| N-[4-(difluoromethoxy)... | TBD | TBD |
| Compound 32 | 12 | A2780 (Ovarian Cancer) |
| Compound 36 | TBD | Various Cancer Types |
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that benzofuran derivatives may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Cell Cycle Arrest : Research indicates that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Selective Toxicity : The selective cytotoxicity towards tumor cells over normal cells is attributed to the interaction with specific cellular targets such as cyclin-dependent kinases (CDKs).
Case Studies
Several case studies have highlighted the effectiveness of benzofuran derivatives in clinical and preclinical settings:
- A study involving a series of synthesized benzofuran compounds demonstrated significant antitumor activity against multiple cancer cell lines, with some compounds achieving over 70% inhibition at low concentrations .
- Another investigation focused on the antimicrobial properties of benzofuran derivatives against C. krusei, C. neoformans, and A. niger, showcasing their potential as antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
